molecular formula C18H19N5 B2795970 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline CAS No. 2380174-44-5

4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline

Cat. No.: B2795970
CAS No.: 2380174-44-5
M. Wt: 305.385
InChI Key: XLJDLRYSRLDKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline is a heterocyclic compound that features a quinoline core linked to a piperazine ring, which is further substituted with a methylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

IUPAC Name

4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-14-6-7-18(21-20-14)23-12-10-22(11-13-23)17-8-9-19-16-5-3-2-4-15(16)17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJDLRYSRLDKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.